

Introduction: A Multifunctional Silane for Advanced Material Interfaces

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **7-Octenyltrimethoxysilane**

Cat. No.: **B1661969**

[Get Quote](#)

7-Octenyltrimethoxysilane (CAS No. 52217-57-9) is a versatile organofunctional silane that serves as a critical molecular bridge between inorganic substrates and organic polymers.^{[1][2]} Its unique bifunctional nature, possessing a terminal alkene group and a hydrolyzable trimethoxysilyl group, allows it to form durable, covalent bonds at the interface of dissimilar materials. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical architecture, physicochemical properties, and its mechanistic role in key applications, from enhancing polymer composites to enabling advanced life science techniques.

As a long-chain spacer silane, the octenyl group imparts flexibility and hydrophobicity, while the trimethoxysilyl group provides a robust anchor to hydroxyl-rich surfaces like glass, silica, and metal oxides.^{[3][4]} This dual functionality is the cornerstone of its utility as a premier coupling agent and surface modifier.

Part 1: Core Chemical and Physical Properties

Understanding the fundamental characteristics of **7-Octenyltrimethoxysilane** is essential for its effective application. The molecule's structure dictates its reactivity and physical behavior.

Chemical Structure and Identification

The structure consists of an eight-carbon alkyl chain with a terminal double bond (the organofunctional group) and a silicon atom bonded to three methoxy groups (the hydrolyzable groups).

```
// Define nodes for atoms Si [label="Si", pos="0,0!"]; O1 [label="O", pos="-1.2,-0.5!"]; O2
// [label="O", pos="0,1.2!"]; O3 [label="O", pos="1.2,-0.5!"]; C_Me1 [label="CH3",
// pos="-2.2,-0.5!"]; C_Me2 [label="CH3", pos="0,2.2!"]; C_Me3 [label="CH3", pos="2.2,-0.5!"]; C1
// [label="CH2", pos="-0.9,0.9!"]; C2 [label="CH2", pos="-1.8,1.8!"]; C3 [label="CH2",
// pos="-2.7,2.7!"]; C4 [label="CH2", pos="-3.6,3.6!"]; C5 [label="CH2", pos="-4.5,4.5!"]; C6
// [label="CH2", pos="-5.4,5.4!"]; C7 [label="CH", pos="-6.3,6.3!"]; C8 [label="CH2",
// pos="-7.2,7.2!"];
```

```
// Define edges for bonds, position nodes implicitly Si -- O1; Si -- O2; Si -- O3; O1 -- C_Me1; O2
// -- C_Me2; O3 -- C_Me3; Si -- C1 [len=1.5]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6
// -- C7; C7 -- C8 [style=double]; } Caption: Chemical Structure of 7-Octenyltrimethoxysilane.
```

Physicochemical and Spectroscopic Data

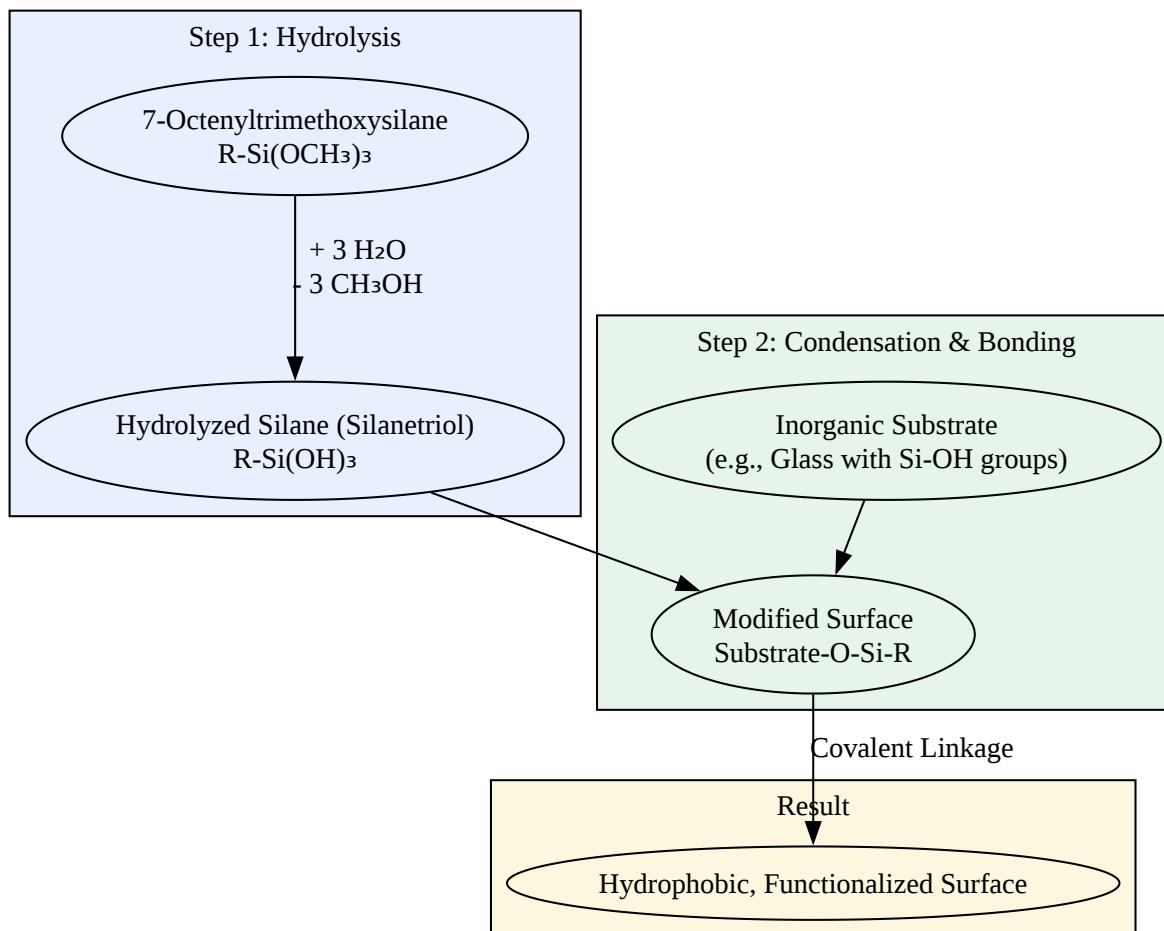
The physical properties and key identifiers for **7-Octenyltrimethoxysilane** are summarized below. This data is critical for handling, storage, and quality control.

Property	Value	Reference(s)
IUPAC Name	trimethoxy(oct-7-en-1-yl)silane	[5]
CAS Number	52217-57-9	[1] [5] [6]
Molecular Formula	C ₁₁ H ₂₄ O ₃ Si	[1] [5] [7]
Molecular Weight	232.39 g/mol	[1] [5] [6]
Appearance	Colorless clear liquid	[8] [9]
Density	0.928 g/mL at 25 °C	[7] [8] [10]
Boiling Point	48-49 °C at 0.1 mmHg	[7] [8] [10]
Refractive Index (n _{20/D})	1.427 - 1.4305	[1] [8] [10]
Flash Point	94 - 95 °C (201.2 - 203 °F)	[1] [6] [8]
SMILES String	CO(OC)OC	[5]

Spectroscopic Analysis (Predicted)

While definitive, peer-reviewed spectral assignments are not readily available, the following represents a theoretical interpretation based on the known structure. Researchers should always confirm assignments with their own analytical data.

Nucleus	Predicted Chemical Shift (δ , ppm)	Assignment
^1H NMR	~5.8	-CH=CH ₂ (m, 1H)
	~4.9	-CH=CH ₂ (m, 2H)
	~3.6	-Si(OCH ₃) ₃ (s, 9H)
	~2.0	-CH ₂ -CH=CH ₂ (q, 2H)
	~1.3-1.5	-Si-CH ₂ -(CH ₂) ₄ -CH ₂ - (m, 10H)
	~0.6	-Si-CH ₂ - (t, 2H)
^{13}C NMR	~139	-CH=CH ₂
	~114	-CH=CH ₂
	~50	-Si(OCH ₃) ₃
	~34	-CH ₂ -CH=CH ₂
	~23-33	-Si-CH ₂ -(CH ₂) ₄ -CH ₂ - (multiple peaks)
	~10	-Si-CH ₂ -


Part 2: The Chemistry of Surface Modification

The efficacy of **7-Octenyltrimethoxysilane** as a coupling agent is rooted in its hydrolysis and condensation chemistry. This two-stage process transforms the molecule from a soluble monomer into a covalently bound, oligomeric surface layer.

Mechanism: Hydrolysis and Condensation

The surface modification process involves a sequence of reactions that must be controlled for optimal results.^[4]

- **Hydrolysis:** In the presence of water (often catalyzed by an acid or base), the three methoxy groups (-OCH₃) on the silicon atom are hydrolyzed to form reactive silanol groups (-OH) and methanol as a byproduct.[6][11] The rate of hydrolysis is lowest at neutral pH and increases under both acidic and basic conditions.[11]
- **Condensation:** The newly formed silanol groups are highly reactive. They can condense with other silanol groups (either from other silane molecules or on the substrate surface) to form stable siloxane bonds (Si-O-Si).[4] This process releases water and builds a cross-linked polysiloxane network.
- **Surface Bonding:** The silanol groups on the hydrolyzed silane form strong covalent bonds with the hydroxyl groups present on inorganic substrates like glass (Si-OH), silica, or metal oxides (M-OH).[2][4] This anchors the organic (octenyl) functionality to the inorganic surface.

[Click to download full resolution via product page](#)

Factors Influencing Reaction Kinetics

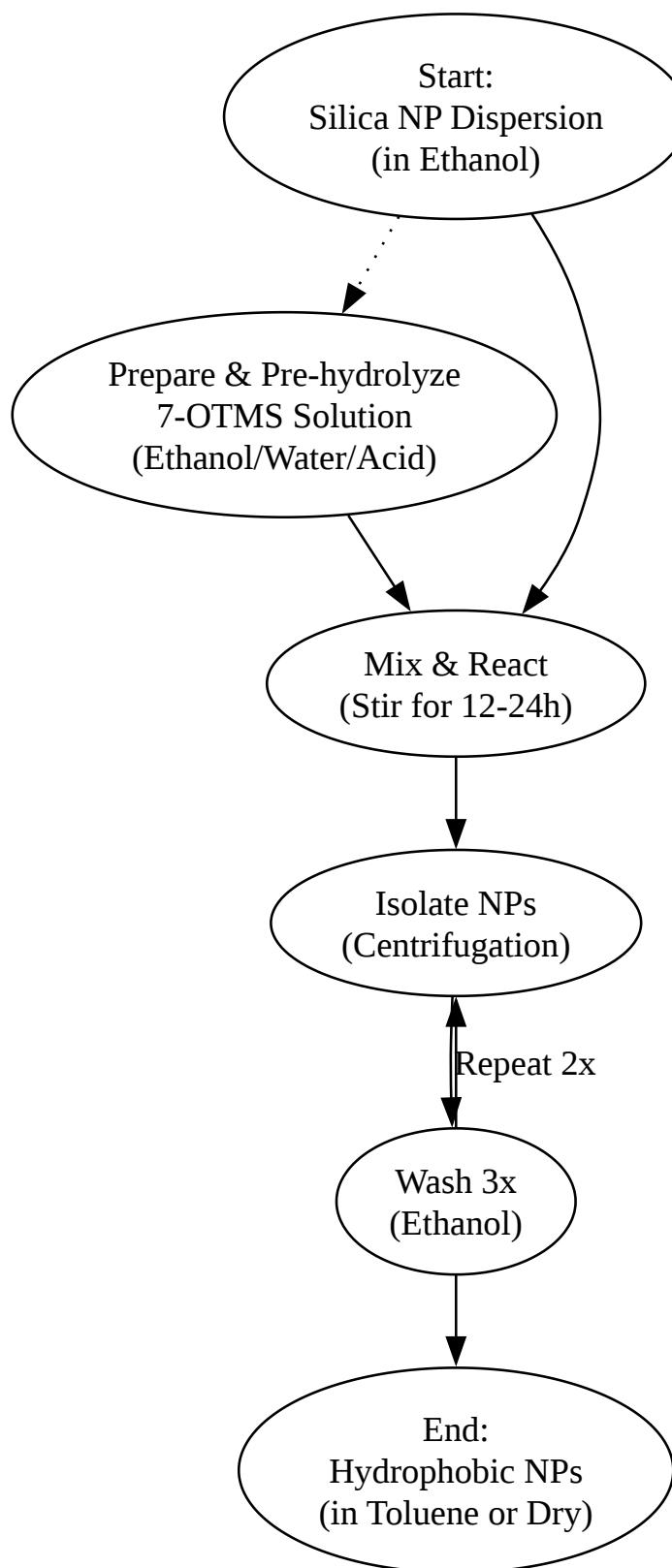
The rates of hydrolysis and condensation are highly dependent on experimental conditions. A study comparing various organofunctional silanes, including **7-Octenyltrimethoxysilane**, found that both the alkoxy group (methoxy vs. ethoxy) and the non-hydrolyzable organic substituent significantly impact the reaction kinetics.[3]

- pH: Acidic conditions ($\text{pH} < 4$) accelerate hydrolysis while minimizing the rate of self-condensation, which is crucial for promoting bonding to the substrate rather than forming polysiloxane aggregates in solution.[3][11]
- Water Availability: Water is a necessary reactant for hydrolysis. The water-to-silane ratio must be carefully controlled.
- Solvent: The reaction is typically carried out in a water-miscible organic solvent like ethanol to ensure all reactants are in the same phase.[3]

Part 3: Field-Proven Applications & Protocols

The unique properties of **7-Octenyltrimethoxysilane** have led to its adoption in diverse, high-stakes research and industrial applications.

Application I: Surface Modification of Nanoparticles


Treating silica nanoparticles with **7-Octenyltrimethoxysilane** renders their surfaces hydrophobic, improving their dispersion in non-polar solvents and organic polymer matrices.[4] This is fundamental for creating advanced polymer-nanoparticle composites with enhanced mechanical properties.

Exemplary Protocol: Hydrophobization of Silica Nanoparticles

This protocol is a synthesized methodology based on established silanization procedures for silica.[1][8]

- Nanoparticle Preparation: Synthesize or procure a stable dispersion of silica nanoparticles (e.g., 5 mg/mL) in a dry, polar organic solvent like ethanol.
- Silane Solution Preparation: In a separate vessel, prepare a 2% (v/v) solution of **7-Octenyltrimethoxysilane** in 95:5 ethanol:water. Add a catalytic amount of acetic acid to adjust the pH to ~4-5. Let this solution pre-hydrolyze for 1 hour with gentle stirring. Causality: Pre-hydrolysis activates the silane by forming silanol groups, making it ready to react with the nanoparticle surface.

- Reaction: Add the pre-hydrolyzed silane solution to the vigorously stirring silica nanoparticle dispersion. A typical mass ratio is 1 part silane to 10 parts silica.
- Curing: Allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring. Alternatively, the process can be accelerated by heating at ~80°C for 2-4 hours.
Causality: This step allows for the condensation reaction to occur between the hydrolyzed silane and the surface silanol groups of the nanoparticles, forming stable covalent bonds.
- Purification: Isolate the surface-modified nanoparticles by centrifugation (e.g., 15,000 rpm for 10-20 minutes).
- Washing: Remove excess silane and byproducts by washing the nanoparticle pellet. Resuspend the pellet in fresh ethanol, sonicate briefly to redisperse, and centrifuge again. Repeat this washing step three times.
- Final Product: After the final wash, the hydrophobic nanoparticles can be dried under vacuum or re-dispersed in a non-polar solvent like toluene or hexane for storage.

[Click to download full resolution via product page](#)

Application II: Enhancing Polymer Composites

As a coupling agent, **7-Octenyltrimethoxysilane** significantly improves the interfacial adhesion between inorganic fillers (like glass fibers or silica) and organic polymer matrices.^[3] The octenyl group can be copolymerized into the polymer backbone, creating a true covalent bridge across the interface. This enhances mechanical properties like tensile strength, impact resistance, and flexibility.^{[3][12]} While specific quantitative data varies widely with the polymer system and filler loading, studies on similar silane treatments report significant improvements in flexural strength and modulus.^[12]

Application III: Life Sciences - DNA Combing

In molecular biology, DNA combing is a powerful technique for stretching single DNA molecules onto a surface for analysis.^{[13][14][15]} The surface must be precisely tuned to be hydrophobic enough to allow the receding meniscus to uniformly stretch the DNA fibers.^{[13][16]} **7-Octenyltrimethoxysilane** is used to silanize glass coverslips, creating the ideal hydrophobic surface for this application.^[13]

Exemplary Protocol: Silanization of Coverslips for DNA Combing

This protocol is adapted from established methods in the field.^{[16][17]}

- Cleaning: Thoroughly clean glass coverslips by sonicating for 15 minutes each in 1M HCl, then distilled water, and finally 100% ethanol. Dry the coverslips completely. Causality: This aggressive cleaning removes organic residues and ensures a high density of surface silanol groups for reaction.
- Silanization Solution: In a fume hood, prepare a 1% (v/v) solution of **7-Octenyltrimethoxysilane** in anhydrous toluene.
- Immersion: Immerse the cleaned, dry coverslips in the silanization solution for 2-4 hours at room temperature. Ensure the container is sealed to prevent moisture entry.
- Washing: Remove the coverslips and wash them by dipping sequentially in fresh toluene, then ethanol, and finally distilled water.
- Curing: Bake the coverslips in an oven at 120°C for 1 hour to cure the silane layer.

- Storage: Store the silanized coverslips in a clean, dry, dust-free container until use.

Application IV: Capillary Electrophoresis (CE)

In CE, modifying the inner wall of the fused silica capillary is crucial to control the electroosmotic flow (EOF) and prevent the adsorption of analytes, especially proteins.[\[18\]](#)[\[19\]](#) Covalently coating the capillary with a molecule like **7-Octenyltrimethoxysilane** can be the first step in creating a stable, modified surface. The terminal vinyl group can then be used for further polymerization to create a neutral or charged hydrophilic layer, effectively masking the native silanol groups and providing a robust, tailored separation environment.[\[19\]](#)

Part 4: Safety and Handling

As a reactive chemical, **7-Octenyltrimethoxysilane** requires careful handling to ensure laboratory safety.

- Hazards: It is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[5\]](#)[\[13\]](#)
- Handling: Work in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[\[11\]](#) Avoid breathing vapors.
- Storage: Store in a tightly closed container in a cool, dry place away from moisture, as it will hydrolyze upon contact with water.[\[8\]](#)
- First Aid: In case of eye contact, rinse cautiously with water for several minutes.[\[11\]](#) For skin contact, wash with plenty of soap and water.[\[11\]](#) If inhaled, move to fresh air. Seek medical attention if irritation persists.[\[11\]](#)[\[13\]](#)

Conclusion

7-Octenyltrimethoxysilane is a powerful and versatile tool for scientists and engineers working at the interface of materials. Its well-defined bifunctional chemistry allows for the creation of robust, covalently modified surfaces with tailored properties. From enhancing the strength of next-generation composites to enabling single-molecule DNA analysis, its applications are both broad and critical. A thorough understanding of its reaction mechanisms

and careful execution of protocols are key to unlocking its full potential in both research and commercial development.

References

- **7-Octenyltrimethoxysilane** - ChemBK. (2024). Available at: [\[Link\]](#)
- **7-Octenyltrimethoxysilane** | C11H24O3Si | CID 104124 - PubChem. (n.d.). National Institutes of Health. Available at: [\[Link\]](#)
- **7-OCTENYLTRIMETHOXYSILANE**, tech. (n.d.). Gelest, Inc. Available at: [\[Link\]](#)
- Bel-Hassen, R., et al. (2010). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. *Journal of Macromolecular Science, Part A*, 47(3), 241-249. Available at: [\[Link\]](#)
- (7-OCTEN-1-YL)TRIMETHOXYSILANE - ChemBK. (2024). Available at: [\[Link\]](#)
- SIO6709.0 - **7-OCTENYLTRIMETHOXYSILANE**, tech-95 Safety Data Sheet. (2024). Gelest, Inc. Available at: [\[Link\]](#)
- Silane Coupling Agents: A Guide. (n.d.). Gelest, Inc. Available at: [\[Link\]](#)
- GHS Safety Data Sheet for **7-Octenyltrimethoxysilane**. (n.d.). XiXisys. Available at: [\[Link\]](#)
- Monolayer formation of octyltrimethoxysilane and **7-octenyltrimethoxysilane** on silicon (1 0 0) covered with native oxide. (2009). ResearchGate. Available at: [\[Link\]](#)
- Enhanced Capillary Electrophoresis Performance using Dynamic Surface Coatings. (2012). LCGC Europe. Available at: [\[Link\]](#)
- Silane Coupling Agents Catalog. (n.d.). Gelest, Inc. Available at: [\[Link\]](#)
- Jackson, D. A., & Pombo, A. (1998). DNA replication profiling by molecular combing on single DNA fibers. PMC - NIH. Available at: [\[Link\]](#)
- Gallo, D., et al. (2022). DNA fiber combing protocol using in-house reagents and coverslips to analyze replication fork dynamics in mammalian cells. PubMed. Available at: [\[Link\]](#)

- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. *The Journal of Organic Chemistry*, 62(21), 7512-7515. Available at: [\[Link\]](#)
- Supplementary Information for Scientific Reports. (n.d.). ResearchGate. Available at: [\[Link\]](#)
- Sanchez, C., et al. (2011). Understanding Hydrolysis and Condensation Kinetics of γ -Glycidoxypolytrimethoxysilane. *Journal of the American Ceramic Society*. Available at: [\[Link\]](#)
- Gallo, D., et al. (2022). DNA fiber combing protocol using in-house reagents and coverslips to analyze replication fork dynamics in mammalian cells. PMC - NIH. Available at: [\[Link\]](#)
- Applications of Physically Adsorbed Polymer Coatings in Capillary Electrophoresis. (2002). ResearchGate. Available at: [\[Link\]](#)
- Reaction of Glass with Aqueous Solutions. (2020). ResearchGate. Available at: [\[Link\]](#)
- Concentration effect of γ -glycidoxypolytrimethoxysilane on the mechanical properties of glass fiber-epoxy composites. (2019). ResearchGate. Available at: [\[Link\]](#)
- Ciriminna, R., et al. (2019). Green, solvent-free catalytic hydrosilylation of olefins. *Green Chemistry*. Available at: [\[Link\]](#)
- Asim, M., et al. (2023). Mechanical Performance of Glass/Epoxy Composites Loaded with Silane-Treated Aluminum Hydroxide Fillers. MDPI. Available at: [\[Link\]](#)
- Hydrosilylation Catalysis for One-Pot Synthesis. (2022). ResearchGate. Available at: [\[Link\]](#)
- Nishiura, M., & Hou, Z. (2021). Rare-Earth-Catalyzed Selective 1,4-Hydrosilylation of Branched 1,3-Enynes Giving Tetrasubstituted Silylallenes. *Organic Letters*. Available at: [\[Link\]](#)
- Cretich, M., et al. (2005). Electroosmotic flow suppression in capillary electrophoresis: chemisorption of trimethoxy silane-modified polydimethylacrylamide. PubMed. Available at: [\[Link\]](#)

- NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Available at: [\[Link\]](#)
- Single-cell analysis using capillary electrophoresis: Influence of surface support properties on cell injection into the capillary. (2002). York University. Available at: [\[Link\]](#)
- Relevance and Use of Capillary Coatings in Capillary Electrophoresis-mass Spectrometry. (2004). ResearchGate. Available at: [\[Link\]](#)
- Analysis of the physical-mechanical behavior of the polymer composite reinforced with silicon flotation residue. (2021). OUCI. Available at: [\[Link\]](#)
- THE MECHANICAL BEHAVIOR OF POLYMER COMPOSITES REINFORCED BY NATURAL MATERIALS. (2021). Journal of Engineering and Sustainable Development. Available at: [\[Link\]](#)
- Mechanochemical phenomena of silicate glass surfaces. (n.d.). American Chemical Society. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. broadpharm.com [broadpharm.com]
- 2. 7-OCTENYLTRIMETHOXYSILANE, tech | [gelest.com]
- 3. researchgate.net [researchgate.net]
- 4. journalofbabylon.com [journalofbabylon.com]
- 5. Kinetics of the hydrolysis and condensation of organofunctional alkoxy silanes: a review. | Semantic Scholar [semanticscholar.org]
- 6. Kinetics of Alkoxy silanes and Organoalkoxy silanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]
- 9. US10106428B2 - Method for producing surface-modified silica nanoparticles, and surface-modified silica nanoparticles - Google Patents [patents.google.com]
- 10. Surface modification of silica nanoparticles to reduce aggregation and non-specific binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 12. Mechanical Performance of Glass/Epoxy Composites Loaded with Silane-Treated Aluminum Hydroxide Fillers [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. DNA replication profiling by molecular combing on single DNA fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA fiber combing protocol using in-house reagents and coverslips to analyze replication fork dynamics in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DNA fiber combing protocol using in-house reagents and coverslips to analyze replication fork dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Electroosmotic flow suppression in capillary electrophoresis: chemisorption of trimethoxy silane-modified polydimethylacrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: A Multifunctional Silane for Advanced Material Interfaces]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1661969#7-octenyltrimethoxysilane-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com